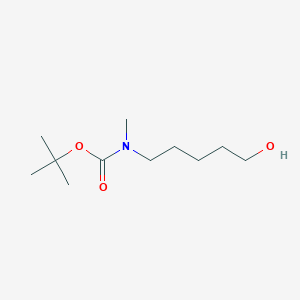
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole (CMTD) is a chlorinated thiazole derivative that has been used in a variety of scientific research applications. CMTD is a versatile compound with a wide range of applications due to its unique properties, such as its ability to form strong hydrogen bonds and its low toxicity. CMTD has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has also been used in the synthesis of novel heterocyclic compounds, such as thiazoles, thiophenes, and oxazoles. In addition, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been used in the synthesis of polymers, such as polyamides and polyesters.
Mechanism of Action
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is a chlorinated thiazole derivative that has a unique mechanism of action. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is able to form strong hydrogen bonds with other molecules, which allows it to interact with a variety of biological molecules. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is also able to form covalent bonds with other molecules, which allows it to interact with proteins and DNA. The formation of these bonds allows 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole to interact with a variety of biological molecules, which can affect their structure and function.
Biochemical and Physiological Effects
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. In addition, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the metabolism of phospholipids.
Advantages and Limitations for Lab Experiments
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole has a number of advantages and limitations for use in lab experiments. One of the advantages of 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is its low toxicity, which makes it safe to use in a variety of laboratory experiments. In addition, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is a versatile compound, which makes it useful in a variety of scientific research applications. However, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole is also a highly reactive compound, which can make it difficult to work with in some laboratory experiments.
Future Directions
The potential applications of 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole in scientific research are vast and varied. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole could be used in the development of new drugs and therapies for a variety of diseases and conditions. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole could also be used in the development of new materials and devices for a variety of industries. In addition, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole could be used in the development of new polymers and other materials for a variety of applications. Finally, 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole could be used in the development of new catalysts and reagents for a variety of chemical reactions.
Synthesis Methods
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole can be synthesized by a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium salt with an alkyl halide in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an aryl halide, and an α-hydroxy acid in the presence of an acid catalyst. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone in the presence of a base.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole involves the reaction of 2-amino-5-(difluoromethyl)thiazole with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-amino-5-(difluoromethyl)thiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-5-(difluoromethyl)thiazole in water, add formaldehyde and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] } | |
CAS RN |
2758004-46-3 |
Product Name |
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole |
Molecular Formula |
C5H4ClF2NS |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



